(E)-diphenyl(styryl)phosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17OP |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C20H17OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+ |
InChI Key |
VXVFHTHMLANPPL-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for E Diphenyl Styryl Phosphine Oxide and Analogous Structures
Hydrophosphinylation Reactions
Hydrophosphinylation, the addition of an H-P(O) bond across an unsaturated carbon-carbon bond, is a direct and atom-economical method for synthesizing alkenylphosphine oxides. nih.govrsc.org This transformation is often facilitated by transition metal catalysts, which play a crucial role in controlling the regioselectivity and stereoselectivity of the reaction.
Copper-Catalyzed Stereoselective Hydrophosphorylation of Alkynes
Copper catalysis has emerged as a powerful tool for the stereoselective synthesis of (E)-alkenylphosphine oxides from alkynes. nih.govacs.orgacs.org These methods are attractive due to the low cost and low toxicity of copper catalysts.
A notable development is the copper-catalyzed decarboxylative cross-coupling of alkynyl acids with H-phosphine oxides. nih.govacs.orgacs.org This reaction proceeds in the presence of copper(I) chloride (CuCl) without the need for additional ligands, bases, or additives, offering operational simplicity and a broad substrate scope. nih.govacs.orgacs.org For instance, the reaction of phenylpropiolic acid with diphenylphosphine (B32561) oxide using 10 mol % CuCl yields (E)-diphenyl(styryl)phosphine oxide in high yield (84%). acs.org The reaction is highly stereoselective, exclusively producing the E-isomer. nih.govacs.orgacs.org
Furthermore, a general and efficient method for the hydrophosphorylation of terminal alkynes using a copper(I) chloride catalyst under ligand-free and open-air conditions has been developed. rsc.orgnih.govrsc.org This protocol is applicable to a wide range of terminal alkynes and phosphorus sources, including diarylphosphine oxides, dialkylphosphine oxides, and dialkyl phosphites. rsc.orgnih.govrsc.org The reaction exhibits high stereo- and regioselectivity, affording the corresponding (E)-alkenylphosphorus compounds. rsc.orgnih.govrsc.org Mechanistic studies, including deuterium-labeling experiments and DFT calculations, suggest a deprotonation-protonation equilibrium between the terminal alkyne and the P(O)-H reactant during the catalytic cycle. rsc.orgrsc.org The proposed mechanism involves the coordination of CuCl to both diphenylphosphine oxide and the alkyne, followed by deprotonation of the phosphine (B1218219) oxide, insertion into the alkyne, and subsequent protonation to yield the final product. rsc.orgnih.gov The observed E-selectivity is attributed to a syn-hydrophosphorylation process. rsc.orgnih.gov
Table 1: Copper-Catalyzed Synthesis of this compound
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylpropiolic acid, Diphenylphosphine oxide | CuCl (10 mol %) | - | This compound | 84% | acs.org |
| Phenylacetylene (B144264), Diphenylphosphine oxide | CuCl | Ligand-free, open-air | This compound | 92% | rsc.org |
Rhodium-Catalyzed Hydrophosphinylation Pathways
Rhodium complexes are also effective catalysts for the hydrophosphinylation of alkynes, providing access to alkenylphosphine oxides. rsc.orgnih.gov These reactions often exhibit high regioselectivity and stereoselectivity.
Rhodium-catalyzed hydrophosphinylation of terminal alkynes with diphenylphosphine oxide has been shown to produce (E)-alkenylphosphine oxides. rsc.org The mechanism of rhodium-catalyzed hydroformylation, a related process, has been extensively studied and is believed to proceed through a catalytic cycle involving olefin coordination, migratory insertion, CO insertion, and hydrogenolysis. illinois.eduresearchgate.net While the specific mechanism for hydrophosphinylation may differ, the principles of ligand influence on regioselectivity are likely similar. illinois.edu The use of bidentate phosphine ligands can influence the distribution of branched and linear products. illinois.edu
More recently, rhodium-catalyzed hydroarylation of alkynes with tertiary phosphines through P(III)-chelation assisted C-H activation has been reported. nih.govscite.ai This method allows for the synthesis of a diverse library of phosphine ligands. Mechanistic studies suggest that the reaction proceeds through a rhodacycle intermediate. nih.gov
Palladium-Catalyzed Approaches to Alkenylphosphine Oxides
Palladium catalysts are widely used in organic synthesis, and they have also been applied to the synthesis of alkenylphosphine oxides. acs.org Palladium-catalyzed hydrophosphinylation of alkynes represents a direct route to these compounds. rsc.org
One approach involves the palladium-catalyzed Heck olefination of haloarylphosphine oxides. liv.ac.uk This method allows for the synthesis of various arylphosphines after a subsequent reduction step. liv.ac.uk The Heck reaction proceeds smoothly with olefinated phosphine oxides, which behave like activated aryl bromides. liv.ac.uk
Another strategy is the palladium-catalyzed cascade difluoroalkylation and phosphinoylation of 2-vinyloxy arylalkynes. acs.orgacs.org This reaction allows for the formation of multiple bonds in a single step, leading to difluoroalkyl-containing tetrasubstituted alkenylphosphine oxides with complete stereoselectivity. acs.orgacs.org The proposed mechanism involves the initial generation of a difluoroalkyl radical from a palladium(0) species. acs.org
Palladium-catalyzed allylic alkylation of diphenylphosphine oxides has also been developed to synthesize chiral allylphosphine (B14262219) oxides with high regioselectivity and enantioselectivity. rsc.org
Nickel-Catalyzed Cross-Coupling Strategies
Nickel catalysis provides an alternative and often more economical approach for the formation of C-P bonds. researchgate.netnih.govthieme-connect.de Nickel-catalyzed hydrophosphinylation of alkynes and cross-coupling reactions are valuable methods for synthesizing alkenylphosphine oxides.
A nickel-based catalytic system using nickel chloride (NiCl₂) has been developed for the addition of alkyl phosphinates to alkynes, proceeding in high yields even with internal alkynes. nih.gov Nickel is also a competent catalyst for H-P reactions, which were initially thought to follow the Chalk-Harrod type mechanism. nih.gov However, recent studies on the Ni-catalyzed hydrophosphinylation of enynes have revealed a new mechanism involving an acid-base neutralization pathway. nih.gov
Nickel-catalyzed decarboxylative C-P cross-coupling of alkenyl acids with P(O)-H compounds has also been developed, providing a versatile route to (E)-alkenylphosphonates, (E)-1-alkenylphosphinate oxides, and (E)-1-alkenylphosphine oxides with high stereoselectivity. acs.org Furthermore, nickel-catalyzed cross-coupling of (het)aryl tosylates with secondary phosphine oxides offers a convenient synthesis of tertiary phosphine oxides. researchgate.net
Table 2: Nickel-Catalyzed Synthesis of Alkenylphosphine Oxide Derivatives
| Reactants | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Alkenyl acids, H-P(O) compounds | [Ni(dppf)Cl₂], Ag₂O | (E)-alkenylphosphine oxides | High stereoselectivity, decarboxylative coupling | acs.org |
| Alkynes, Alkyl phosphinates | NiCl₂ | Alkenylphosphinates | High yields, effective for internal alkynes | nih.gov |
| Enynes, Secondary phosphine oxides | Ni(cod)₂, (S,S)-BDPP, tBuCO₂K | Chiral alkenyl phosphine oxides | High regio- and enantioselectivity | nih.gov |
Heterogeneous Catalytic Methods for Hydrophosphinylation
The development of heterogeneous catalysts for hydrophosphinylation is a growing area of interest, driven by the advantages of easy catalyst separation and reusability. researchgate.net Solid-supported metal catalysts offer high thermal stability, dispersion, and a large surface area. researchgate.net
While specific examples of heterogeneous catalysts for the synthesis of this compound are not extensively detailed in the provided context, the principles of supported catalysis are well-established. researchgate.net Metal oxides, carbonaceous materials, and polymers are common supports for metal catalysts. researchgate.net For instance, rhodium-diphosphine complexes have been anchored on mesoporous silica (B1680970) SBA-15 for hydroformylation reactions, demonstrating high catalytic activity. rsc.org Similarly, silica-supported nickel phosphide (B1233454) (Ni₂P/SiO₂) catalysts have been prepared for various applications. researchgate.net These examples highlight the potential for developing solid-supported catalysts for the hydrophosphinylation of alkynes to produce alkenylphosphine oxides.
Condensation and Coupling Reactions
Besides hydrophosphinylation, condensation and coupling reactions provide alternative synthetic routes to this compound and its analogs. These methods often involve the formation of a C-P bond through the reaction of a phosphorus-containing nucleophile with an electrophilic carbon source.
A practical synthesis of optically pure alkylphenylvinylphosphine oxides has been described, which utilizes a nucleophilic displacement at the phosphorus atom to introduce the vinyl group. nih.govacs.org This method allows for the preparation of P-stereogenic aminophosphine (B1255530) ligands. nih.govacs.org
Olefin cross-metathesis using ruthenium catalysts is another powerful tool for synthesizing substituted vinylphosphine oxides with good yields and exclusive (E)-olefin selectivity. nih.gov This method has been successfully applied to the synthesis of chiral vinylphosphine oxides without racemization at the phosphorus center. nih.gov
Furthermore, direct coupling reactions have been explored. For example, a catalyst-free hydrophosphinylation of isocyanates and isothiocyanates with secondary phosphine oxides has been reported. acs.org Additionally, a metal-free electrophilic phosphonoiodination of alkynes has been developed to access highly substituted vinylphosphine oxides with excellent regio- and stereoselectivity. nih.gov This method involves the reaction of secondary phosphine oxides with unactivated alkynes in the presence of an iodine source. nih.gov
Knoevenagel Condensation with Phosphinoylacetic Acids
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. nih.govyoutube.com In the context of vinylphosphine oxide synthesis, this reaction can be adapted by using a phosphinoylacetic acid derivative as the active methylene component and an aromatic aldehyde, such as benzaldehyde (B42025), as the carbonyl partner.
The reaction is generally catalyzed by amines or their salts, such as piperidine (B6355638) or ammonium (B1175870) bicarbonate, and can often be performed under solvent-free conditions. tue.nlorganic-chemistry.org The mechanism involves the deprotonation of the acidic methylene group of the phosphinoyl acetic acid by the base, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product, in this case, this compound. youtube.com The use of triphenylphosphine (B44618) has also been reported as an efficient catalyst for this transformation under mild, solvent-free conditions, affording products with high (E)-selectivity. organic-chemistry.org
Sequential Knoevenagel condensation followed by cyclization has been developed for synthesizing indene (B144670) and benzofulvene derivatives, highlighting the versatility of the initial condensation product. nih.gov The choice of catalyst and reaction conditions can significantly influence the product selectivity. nih.gov
Table 1: Knoevenagel Condensation Conditions
| Carbonyl Compound | Active Methylene | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Benzaldehyde Derivatives | Malononitrile | Amino-bifunctional frameworks, EtOH, rt | Benzylidene malononitriles | nih.gov |
| Aldehydes | Ethyl cyanoacetate (B8463686) / Malononitrile | Triphenylphosphine, solvent-free, microwave | (E)-α-Cyanoacrylates / α-Cyanoacrylonitriles | organic-chemistry.org |
| Benzaldehydes | Malonic Acid | Ammonium bicarbonate, solvent-free | Cinnamic Acids | tue.nl |
Decarboxylative Coupling Methodologies
Decarboxylative coupling has emerged as a powerful strategy for forming C-C and C-heteroatom bonds. In the synthesis of this compound, this method typically involves the reaction of cinnamic acid or its derivatives with a phosphorus source like diphenylphosphine oxide. This approach is advantageous as it often utilizes readily available carboxylic acids.
One notable example is the copper-catalyzed decarboxylative cross-coupling of alkynyl acids with H-phosphine oxides, which proceeds through an E-alkenylphosphine oxide intermediate. organic-chemistry.org While this specific example leads to β-ketophosphine oxides after oxidation, it demonstrates the principle of coupling a carboxylic acid with a phosphine oxide. rsc.orgnih.gov Palladium-catalyzed versions of decarboxylative coupling have also been developed for various substrates, showcasing the broad utility of this type of transformation. rsc.orgnih.gov More directly, copper-catalyzed oxidative decarboxylative alkylation of cinnamic acids has been shown to form internal alkenes, establishing a C(sp³)–C(sp²) bond. nih.gov The oxidative cleavage of the C=C bond in cinnamic acids can also be controlled to produce benzaldehyde derivatives, which could then be used in other synthetic routes. rsc.org
Cross-Coupling of Alkenyl Halides with Phosphine Oxides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the preparation of this compound, this involves the coupling of an alkenyl halide, such as (E)-β-bromostyrene, with diphenylphosphine oxide. This method offers a direct route to the target molecule with high stereochemical retention.
Nickel-catalyzed cross-coupling reactions have also proven effective. For instance, NiCl₂·6H₂O/Zn can catalyze the coupling of aryl halides with diphenylphosphine oxide in water. organic-chemistry.org More recently, a general and mild nickel-catalyzed enantioselective C(sp²)-P cross-coupling has been developed for synthesizing P-stereogenic phosphine oxides from racemic secondary phosphine oxides and alkenyl bromides. nih.gov Furthermore, phosphine oxides themselves can act as stabilizing ligands in palladium-catalyzed cross-coupling reactions, which can be beneficial for the reaction rate and catalyst stability. nih.gov
Table 2: Cross-Coupling Reaction for Vinyl Phosphine Oxides
| Alkenyl/Aryl Halide | Phosphorus Source | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Alkenyl/Aryl Bromides | Racemic Secondary Phosphine Oxides | Nickel/Chiral Ligand | P-Stereogenic Phosphine Oxides | nih.gov |
| Aryl Halides | Diphenylphosphine oxide | NiCl₂·6H₂O/Zn, Water | Aryl Phosphine Oxides | organic-chemistry.org |
| Vinyl Bromide | Diphenylphosphine oxide | Palladium catalyst | Diphenyl(vinyl)phosphine oxide |
Radical-Mediated Synthesis
Radical reactions provide an alternative pathway for the formation of P-C bonds, often under mild conditions.
Photoredox catalysis has enabled the generation of phosphorus-centered radicals from stable precursors. researchgate.netnih.gov Diphenylphosphine oxide can serve as a precursor to the diphenylphosphinoyl radical (Ph₂P(O)•) under photolytic or photocatalytic conditions. This radical can then add to styrenes. nih.gov For example, a silver-catalyzed phosphorylation of styrenes with a phosphine oxide source using potassium persulfate as an oxidant has been reported to produce this compound. rsc.org
The generation of phosphoranyl radicals through photocatalysis is an emerging method for creating diverse radical intermediates. researchgate.netnih.gov These radicals can be generated via radical addition or nucleophilic addition pathways and participate in various transformations. researchgate.net Similarly, other radical reactions involving styrenes, such as photoinduced sulfonylative pyridylation or hydroformylation, proceed via radical addition to the styrene (B11656) double bond, demonstrating the susceptibility of styrenes to radical attack. researchgate.netnih.gov
One-pot tandem reactions that combine multiple steps are highly efficient. A copper-catalyzed tandem phosphination–decarboxylation–oxidation of alkynyl acids with H-phosphine oxides has been developed to synthesize β-ketophosphine oxides. rsc.orgnih.gov Although the final product is a ketone, the process involves the initial formation of a vinylphosphine oxide intermediate. A plausible mechanism for related processes involves the thermal decomposition of an oxidant like K₂S₂O₈ to generate a sulfate (B86663) radical anion, which then reacts with diphenylphosphine oxide to create a phosphorus-centered radical. nih.gov This radical subsequently adds to an alkene, initiating a cascade. nih.gov This type of radical-mediated decarboxylative strategy highlights a pathway that could be adapted for the synthesis of this compound from cinnamic acid.
Phosphorus Ylide Chemistry
Phosphorus ylide chemistry, particularly the Horner-Wadsworth-Emmons (HWE) reaction, is a powerful tool for the stereoselective synthesis of alkenes, favoring the formation of (E)-isomers. conicet.gov.arwikipedia.orgresearchgate.net The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the standard Wittig reaction. wikipedia.orgthieme-connect.com
The reaction begins with the deprotonation of a phosphonate (B1237965) to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde (like benzaldehyde). The resulting intermediate eliminates a dialkyl phosphate (B84403) to yield the alkene. organic-chemistry.org While the classic HWE reaction employs phosphonate esters, a variation first published by Horner in 1958 used phosphine oxide-stabilized carbanions. conicet.gov.arthieme-connect.com Reacting the carbanion derived from methyldiphenylphosphine (B73815) oxide with benzophenone, for example, yields 1,1-diphenylpropene and diphenylphosphinic acid. thieme-connect.com By analogy, reacting the ylide derived from an appropriate phosphine oxide with benzaldehyde would provide a direct route to this compound. The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions, including the base, solvent, and additives. conicet.gov.ar
The Wittig reaction, which uses phosphonium (B103445) ylides, is also a fundamental method for alkene synthesis. libretexts.orgnumberanalytics.comwikipedia.orglibretexts.org It proceeds through an oxaphosphetane intermediate that decomposes to an alkene and a phosphine oxide. libretexts.orgnumberanalytics.com While typically used to form alkenes from non-phosphorus-containing precursors, its principles are foundational to related olefination reactions.
Reactivity of Lithium Diphenylphosphonium Diylides in Stereoselective Synthesis.researchgate.net
The reaction of lithium dimethyldiphenylphosphonium diylide with electrophilic phosphorus compounds, such as diphenylphosphinyl chloride (Ph2P(O)Cl), followed by an in situ reaction with benzaldehyde, provides a pathway for the synthesis of styrylphosphine oxides. researchgate.net This one-pot method has been shown to be E-stereoselective for the synthesis of this compound. researchgate.net The reaction proceeds through the formation of a monoylide intermediate which then undergoes a Wittig reaction with the aldehyde. researchgate.net
The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org In the context of the synthesis of this compound, the intermediate ylide's stability plays a crucial role in directing the stereochemical outcome.
Wittig Reaction Derived Approaches (as a byproduct).mnstate.edunih.gov
The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. masterorganicchemistry.comwikipedia.org A common byproduct of this reaction is a phosphine oxide, with triphenylphosphine oxide being a frequent example. mnstate.edumasterorganicchemistry.com While the primary goal of the Wittig reaction is typically the formation of the C=C double bond, the phosphine oxide is generated as a result of the fragmentation of the oxaphosphetane intermediate. mnstate.edumasterorganicchemistry.com
In some synthetic strategies, the desired product is the phosphine oxide itself. A two-step method has been developed for the synthesis of aryldiphenylphosphine oxides. nih.gov This involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction of the resulting phosphonium salt with an aldehyde. nih.gov This approach highlights the versatility of the Wittig reaction, where the traditional "byproduct" becomes the target molecule.
Metal-Free Synthetic Routes
The development of metal-free synthetic methods is a significant area of research due to the potential for reduced cost, toxicity, and environmental impact.
P-Arylation with Hypervalent Iodine Reagents.nih.govnih.gov
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as effective oxidizing agents and electrophiles under mild conditions. arkat-usa.orgprinceton.edu These reagents have been utilized in various transformations, including C-H functionalization and arylation reactions. nih.gov
Reactivity and Mechanistic Investigations of E Diphenyl Styryl Phosphine Oxide
Fundamental Reaction Pathways
The reactivity of (E)-diphenyl(styryl)phosphine oxide is multifaceted, governed by the central phosphorus atom which can participate in nucleophilic, radical, and transition-metal-mediated reactions. The specific pathway is dictated by the reaction conditions and the nature of the co-reactants.
The phosphorus center in this compound, while existing predominantly in its pentavalent oxide form, can exhibit nucleophilic character through its tautomeric P(III) form, diphenyl(styryl)phosphinous acid, or more commonly, through deprotonation to form a phosphinite anion. This anion is a potent nucleophile.
Methods to generate this nucleophile include reacting the parent phosphine (B1218219) oxide with strong bases or utilizing its Grignard reagent equivalent. rsc.org The resulting anion can then participate in nucleophilic substitution reactions with various electrophiles. For instance, reactions with alkyl halides proceed via a mechanism analogous to the Michaelis–Arbuzov reaction to furnish tertiary phosphine oxides. researchgate.net This process is highly efficient and can often be performed under solvent-free conditions, with catalytic promoters like sodium iodide facilitating the substitution. researchgate.net
The general scheme for this substitution is as follows:
Deprotonation of the secondary phosphine oxide to form the phosphinite anion.
Nucleophilic attack of the anion on an alkyl halide (or other electrophile).
Formation of a new P-C bond, yielding a tertiary phosphine oxide.
This reactivity allows for the synthesis of a wide array of tertiary phosphine oxides by varying the electrophile. researchgate.net
Under specific conditions, particularly those involving photoredox catalysis or chemical oxidants, this compound can engage in radical reactions. oaes.cc The process is typically initiated by a single-electron transfer (SET) from the P(V) compound or its P(III) tautomer to a photoexcited catalyst or an oxidant, generating a phosphinoyl radical cation or directly a phosphinoyl radical. oaes.ccnih.gov
Key steps in radical generation:
Initiation: A photocatalyst (e.g., eosin (B541160) Y, iridium or ruthenium complexes) absorbs light and enters an excited state. oaes.ccnih.gov
Electron Transfer: The excited photocatalyst oxidizes the phosphine oxide (or its tautomer) via SET to generate a radical cation. oaes.cc
Radical Formation: Subsequent deprotonation yields a neutral, P-centered phosphinoyl radical.
Alternatively, chemical oxidants like silver salts can be used to generate the phosphinoyl radical. oaes.cc Once formed, this highly reactive intermediate can participate in various transformations, such as addition to unsaturated bonds in alkenes and alkynes. oaes.cc For example, the radical hydrophosphorylation of alkynes with secondary phosphine oxides can lead to the stereoselective formation of either Z- or E-alkenylphosphine oxides, depending on the catalyst and conditions employed. oaes.cc
Table 1: Conditions for Radical Phosphorylation of Alkynes
| Catalyst System | Alkene/Alkyne Substrate | Resulting Stereoselectivity | Reference |
|---|---|---|---|
| Photoredox Catalyst (e.g., Ir complex) | Terminal Alkynes | High Z-selectivity | oaes.cc |
| Cobaloxime (Visible Light) | Terminal Alkynes | Excellent E-selectivity | oaes.cc |
| Silver Salts (e.g., AgNO₃) | N-tethered Alkenes | Leads to cyclized products | oaes.cc |
This compound and related secondary phosphine oxides are crucial precursors in transition-metal-catalyzed cross-coupling reactions, such as the Hirao and Suzuki-Miyaura reactions, for forming P-C bonds. mdpi.comnih.gov The operative mechanism relies on the ability of the secondary phosphine oxide to act as a source of a P(III) species, which is the active participant in the catalytic cycle. researchgate.net
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction (e.g., with an aryl halide, Ar-X) involves the following key steps: mdpi.com
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate, [Ar-Pd(II)-X].
Ligand Exchange/Metathesis: The secondary phosphine oxide, typically in its tautomeric phosphinous acid form (R₂POH) or as its corresponding anion (R₂PO⁻) after deprotonation by a base, coordinates to the palladium center, displacing the halide to form a key [Ar-Pd(II)-P(O)R₂] intermediate. mdpi.com
Reductive Elimination: This intermediate undergoes reductive elimination to form the final tertiary phosphine oxide product (Ar-P(O)R₂) and regenerate the active Pd(0) catalyst, thus completing the cycle. mdpi.com
The efficiency of this process is highly dependent on the choice of catalyst precursor (e.g., Pd(OAc)₂), ligands, and base. nih.gov The secondary phosphine oxide itself can sometimes act as both the P-reagent and a reducing agent for the Pd(II) precursor. mdpi.com
Phosphine Oxide Tautomerism and Electronic Influences
The chemical behavior of this compound is profoundly influenced by an underlying tautomeric equilibrium and the electronic and steric properties of its constituent groups.
Secondary phosphine oxides (SPOs), such as this compound, exist in a tautomeric equilibrium between the pentavalent phosphine oxide form [R₂P(O)H] and the trivalent phosphinous acid form [R₂P-OH]. researchgate.netresearchgate.net
R₂P(=O)H ⇌ R₂P-OH (Phosphine Oxide, P(V)) ⇌ (Phosphinous Acid, P(III))
For most secondary phosphine oxides, including diphenylphosphine (B32561) oxide, this equilibrium lies heavily towards the thermodynamically more stable pentavalent phosphine oxide form. researchgate.net The phosphinous acid tautomer, although present in minute concentrations, is crucial for reactivity, particularly in coordination chemistry and catalysis, as the P(III) form possesses the lone pair of electrons necessary to act as a nucleophile or a ligand for transition metals. nih.gov Computational studies have shown that the stability of the tautomers is highly influenced by the substituents on the phosphorus atom; electron-withdrawing groups tend to favor the trivalent form, while electron-donating groups shift the equilibrium towards the pentavalent oxide. nih.gov
The efficiency and selectivity of reactions involving this compound are governed by a combination of steric and electronic effects imparted by the two phenyl groups and the styryl group. accessscience.comfrancis-press.com
Steric Effects: The two bulky phenyl groups attached to the phosphorus atom create significant steric hindrance. This bulk can influence the approach of reactants to the phosphorus center and can be a determining factor in the configurational stability of chiral phosphine oxides. nih.gov In cross-coupling reactions, bulky phosphine ligands (derived from the P(III) tautomer) are often highly effective because they promote the reductive elimination step and stabilize the active catalytic species. acs.org
Table 2: Summary of Steric and Electronic Influences
| Effect | Contributing Group(s) | Influence on Reactivity | Reference |
|---|---|---|---|
| Steric Hindrance | Diphenyl groups | Impacts approach of nucleophiles/electrophiles; enhances stability of catalytic species; influences configurational stability. | nih.govacs.org |
| Electronic (Inductive/Resonance) | Diphenyl and Styryl groups | Modulates electron density and nucleophilicity at the phosphorus center; affects tautomeric equilibrium; influences stability of radical and ionic intermediates. | nih.govfrancis-press.com |
Stereochemical and Regiochemical Control
The formation of the carbon-carbon double bond and the carbon-phosphorus bond in alkenylphosphine oxides like this compound can be controlled with a high degree of stereoselectivity and regioselectivity. This control is paramount for the synthesis of well-defined structures for further chemical transformations.
The synthesis of alkenylphosphine oxides frequently exhibits high E/Z-stereoselectivity, with the (E)-isomer often being the major or exclusive product, particularly in the hydrophosphinylation of terminal alkynes. Various catalytic systems have been developed to control the stereochemical outcome of this addition reaction.
For instance, the rhodium-catalyzed hydrophosphinylation of alkynes is a convenient method that provides (E)-alkenylphosphine oxides in very good yields. organic-chemistry.org Similarly, copper-catalyzed hydrophosphorylation of terminal alkynes has been shown to be a highly stereo- and regioselective method for preparing E-alkenylphosphorus compounds. uq.edu.au This high E-selectivity is a common feature in many metal-catalyzed hydrophosphinylation reactions.
The choice of catalyst and reaction conditions can be pivotal in determining the E/Z ratio. While many methods favor the formation of the thermodynamically more stable (E)-isomer, specific strategies have been developed to access the less stable (Z)-isomer. For example, the use of certain ligands or additives can switch the stereoselectivity of the reaction.
The following table summarizes the stereoselectivity observed in selected reactions forming alkenylphosphine oxides:
| Catalyst/Method | Substrate | Product Stereochemistry | Reference |
| Rhodium-catalyzed hydrophosphinylation | Terminal alkynes | Predominantly (E) | organic-chemistry.org |
| Copper-catalyzed hydrophosphorylation | Terminal alkynes | High (E)-selectivity | uq.edu.au |
| Palladium(II)-catalyzed conjugate transfer | α,β-unsaturated acceptors | High chemical yields | nih.gov |
| Radical-promoted decarboxylation of cinnamic acids | Cinnamic acids | (E)-alkenylphosphine oxides | nih.gov |
It is important to note that while the formation of this compound is often favored, the precise E/Z ratio can be influenced by factors such as the solvent, temperature, and the specific substituents on the alkyne and phosphine oxide reactants.
The hydrophosphinylation of unsymmetrical alkynes, such as phenylacetylene (B144264), to form diphenyl(styryl)phosphine oxide can theoretically yield two different regioisomers: the α-adduct and the β-adduct. The β-adduct, resulting from anti-Markovnikov addition, is the precursor to this compound.
In most metal-catalyzed hydrophosphinylation reactions of terminal alkynes with diphenylphosphine oxide, the anti-Markovnikov addition is strongly favored, leading to the formation of the β-vinylphosphine oxide with high regioselectivity. uq.edu.au This regioselectivity is attributed to a combination of steric and electronic factors.
A study on the copper-catalyzed hydrophosphorylation of terminal alkynes proposed that both electronic and steric effects consistently favor the formation of the anti-Markovnikov product. uq.edu.au The phenyl group of the alkyne, being a π-withdrawing group, renders the terminal carbon more electrophilic and susceptible to attack. Furthermore, steric repulsion between the bulky diphenylphosphoryl group and the phenyl group of the alkyne in the transition state for the Markovnikov addition disfavors this pathway. uq.edu.au
The table below illustrates the regioselectivity in the hydrophosphinylation of phenylacetylene with diphenylphosphine oxide under different catalytic conditions:
| Catalyst System | Major Regioisomer | Selectivity | Reference |
| Copper(I) chloride | anti-Markovnikov | High | uq.edu.au |
| Rhodium complex | anti-Markovnikov | High | organic-chemistry.org |
The consistent formation of the anti-Markovnikov product highlights the high level of regiochemical control achievable in these reactions, making the synthesis of this compound a predictable and efficient process.
Theoretical and Computational Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms, including those involved in the formation of this compound. These studies provide valuable information on transition states, energy barriers, and the electronic factors that govern reactivity and selectivity.
DFT calculations have been employed to investigate the mechanism of the copper-catalyzed hydrophosphorylation of terminal alkynes. A plausible reaction pathway involves the coordination of the copper(I) catalyst to both the diphenylphosphine oxide and the alkyne. uq.edu.au This is followed by deprotonation of the phosphine oxide and subsequent insertion of the diphenylphosphoryl group into the carbon-carbon triple bond. uq.edu.au
DFT studies have been instrumental in proposing transition state structures that explain the observed stereoselectivity. organic-chemistry.org For example, in some catalytic cycles, a syn-hydrophosphorylation process is suggested to be the operative mechanism, which accounts for the formation of the E-alkenylphosphine oxide. uq.edu.au
While specific DFT studies focusing solely on the formation of this compound are not extensively available in the public literature, the general principles derived from studies of similar systems are applicable. These computational models consistently support the experimental observations of high E-stereoselectivity and anti-Markovnikov regioselectivity.
The analysis of energy barriers and transition states through DFT calculations provides a quantitative understanding of reaction kinetics and selectivity. For the copper-catalyzed hydrophosphorylation of ethynylbenzene, the energy barrier for the insertion of the diphenylphosphoryl group to form the anti-Markovnikov product was calculated to be 29.3 kcal/mol relative to the preceding intermediate complex. uq.edu.au
Transition state analysis for the reduction of phosphine oxides by silanes has also been performed using DFT. These studies reveal a four-centered frontside hydride transfer process and provide insights into the energies associated with distorting the reactants into their transition state geometries. uq.edu.au Although not directly studying the formation of this compound, this research highlights the power of computational analysis in understanding the reactivity of phosphine oxides.
Detailed transition state analysis specifically for the hydrophosphinylation of phenylacetylene with diphenylphosphine oxide leading to this compound under various catalytic systems would be beneficial for a more complete understanding and for the rational design of improved catalysts.
Secondary phosphine oxides, such as diphenylphosphine oxide, can exist in a tautomeric equilibrium with their trivalent phosphinous acid form. The position of this equilibrium is highly influenced by the electronic nature of the substituents on the phosphorus atom and the solvent. researchgate.netnih.gov
Quantum chemical computations have shown that for phosphine oxides with electron-donating groups, the pentavalent phosphine oxide form is dominant. nih.gov The tautomeric behavior is crucial as the trivalent phosphinous acid tautomer is often the active species in transition metal-catalyzed reactions, acting as a ligand for the metal center. researchgate.net
While electronic structure calculations have been performed to understand the tautomerism of various secondary phosphine oxides, specific studies detailing the tautomeric behavior of this compound itself are not widely reported. Such studies would be valuable in understanding its potential to act as a ligand or its reactivity in subsequent transformations where the P(III) tautomer might be involved. The electronic properties of the styryl group would be expected to influence the position of the tautomeric equilibrium.
Catalytic Applications and Synthetic Utility of E Diphenyl Styryl Phosphine Oxide and Its Derivatives
Applications in Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures. (E)-diphenyl(styryl)phosphine oxide and related phosphine (B1218219) oxides serve as effective preligands in several palladium-catalyzed C-C bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. google.com While tertiary phosphines have been traditionally employed as ligands, their sensitivity to oxidation can be a practical drawback. Phosphine oxides, such as this compound, offer a stable alternative. nih.gov
In the presence of a transition metal, the phosphine oxide can exist in equilibrium with its tautomeric phosphinous acid form. wikipedia.org This tautomer possesses a lone pair on the phosphorus atom, allowing it to coordinate to the metal center and initiate the catalytic cycle. The bulky and electron-donating nature of the diphenylphosphino group, once generated in situ, is crucial for promoting the key steps of oxidative addition and reductive elimination in the Suzuki-Miyaura coupling. The styryl group can also influence the electronic properties and steric bulk of the ligand, thereby modulating the catalyst's activity and selectivity.
Although direct studies detailing the performance of this compound in Suzuki-Miyaura couplings are not extensively documented, the general utility of phosphine oxides as preligands is well-established. For instance, various phosphine oxides have been shown to act as stabilizing ligands for palladium catalysts, preventing catalyst decomposition and leading to improved reaction rates and yields. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions Using Phosphine Oxide Precursors Data in this table is representative of phosphine oxide precursors in general and not specific to this compound.
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / dppb(O)₂ | 4-Methylbiphenyl | >95 | nih.gov |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₂OH | 4-Methoxybiphenyl | 98 | google.com |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(Cy)₂OH | 4-Fluoro-4'-methoxybiphenyl | 95 | google.com |
Beyond Suzuki-Miyaura reactions, phosphine oxide preligands derived from compounds like this compound are instrumental in other C-C bond-forming processes. The in situ generation of the active phosphine ligand allows for participation in a variety of cross-coupling reactions. organic-chemistry.org For example, rhodium-catalyzed hydrophosphinylation of alkynes provides a direct route to (E)-alkenylphosphine oxides. organic-chemistry.org
Furthermore, the Wittig reaction, a classic method for olefin synthesis, traditionally generates phosphine oxide as a byproduct. However, catalytic versions of the Wittig reaction have been developed where the phosphine oxide is reduced back to the active phosphine in situ. nih.govnih.gov A compound like this compound could potentially be utilized in such catalytic cycles.
Ligand Precursors in Transition Metal Catalysis
The utility of this compound and its derivatives extends to the formation of carbon-heteroatom bonds, where they serve as robust precursors to the active catalytic species.
The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is of great importance in the synthesis of pharmaceuticals and agrochemicals. Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, often benefits from bulky and electron-rich phosphine ligands. Phosphine oxides can serve as preligands in these transformations, offering operational simplicity. wikipedia.org Similarly, nickel-catalyzed C-S cross-coupling reactions have been effectively carried out using bidentate secondary phosphine oxide preligands. rsc.org
The catalytic cycle for these reactions involves the coordination of the in situ-generated phosphine to the metal center, followed by oxidative addition of the aryl halide. Subsequent steps involve the coordination of the amine or thiol and reductive elimination to form the desired product and regenerate the catalyst. The stability of the phosphine oxide precursor simplifies the handling and setup of these reactions. google.com
A significant advantage of using phosphine oxides like this compound is their stability in air and to moisture. ehu.es Tertiary phosphines, especially those that are electron-rich and crucial for high catalytic activity, are often prone to oxidation, which deactivates the catalyst. Phosphine oxides are the oxidized form and are therefore inert to atmospheric oxygen. ehu.es
This inherent stability allows for easier storage and handling of the ligand precursor, eliminating the need for strictly inert atmosphere techniques during catalyst preparation. ehu.es The active phosphinous acid tautomer is generated in situ upon coordination to the transition metal, ensuring that the catalytically active species is formed only when needed. wikipedia.orgwikipedia.org This feature is particularly valuable in industrial settings where operational simplicity and robustness are highly desired.
Organocatalytic Roles
While the primary catalytic applications of phosphine oxides are as preligands in transition metal catalysis, the broader field of phosphine chemistry also includes organocatalysis, where the phosphine itself acts as the catalyst. nih.gov Although less common, chiral phosphine oxides have been explored as organocatalysts. rsc.org
In nucleophilic phosphine catalysis, a tertiary phosphine adds to an electrophilic substrate to form a reactive zwitterionic intermediate. nih.gov While this compound is a pentavalent phosphorus compound, its corresponding phosphine, (E)-diphenyl(styryl)phosphine, could potentially engage in organocatalytic transformations. The synthesis of such vinylphosphines is documented, and they can participate in reactions like the Wittig olefination. mcmaster.ca The phosphine oxide itself is generally considered a Lewis base and could potentially activate substrates through this interaction, although this role is less explored compared to their use as preligands. rsc.orgrsc.org
Nucleophilic Phosphine Catalysis Mechanisms
Nucleophilic phosphine catalysis is a powerful tool in organic synthesis, typically initiated by the addition of a tertiary phosphine to an electron-deficient substrate. escholarship.orgacs.orgnih.gov This process generates a zwitterionic phosphonium (B103445) intermediate that can engage in a variety of subsequent reactions. escholarship.orgacs.org The general mechanism involves the phosphine acting as a nucleophile, attacking electrophilic partners like alkenes, allenes, and alkynes. nih.gov
In the context of (E)-diphenyl(styryl)phosphine, the trivalent phosphorus atom would initiate the catalytic cycle. For instance, in a Morita-Baylis-Hillman (MBH) reaction, the phosphine would add to an activated alkene, generating a phosphonium enolate. nih.gov This intermediate then attacks an aldehyde, and subsequent elimination of the phosphine catalyst yields the desired allylic alcohol product, regenerating the phosphine for the next catalytic cycle. The phosphine oxide, this compound, is often generated as a byproduct in reactions where the phosphine acts as a stoichiometric reagent, such as in the Wittig or Mitsunobu reactions. nih.gov
Table 1: Key Intermediates in Nucleophilic Phosphine Catalysis
| Intermediate Type | General Structure | Role in Catalysis |
|---|---|---|
| Phosphonium Zwitterion | R₃P⁺-X-Y⁻ | Initial adduct from phosphine addition to an electrophile. |
Phosphorus-Mediated Radical Processes in Synthesis
Phosphorus-centered radicals offer a complementary approach to bond formation, capable of activating otherwise inert C-H bonds and unactivated alkenes. acs.org These radicals can be generated from phosphine oxides through processes like single-electron transfer (SET). oaes.cc For instance, the reaction between diphenylphosphine (B32561) oxide (a related precursor) and a Cu(II) species can generate a diphenyl phosphine oxide cation radical, which, after deprotonation, forms a P-centered radical. oaes.cc
This radical can then participate in various synthetic transformations. One notable application is the phosphinoylation of alkenes. For example, a copper-catalyzed enantioselective phosphinoylcyanation of styrenes has been developed, leading to the synthesis of β-cyanodiaryphosphine oxides. oaes.cc This process involves the attack of a phosphorus radical onto the styrene (B11656), followed by a radical relay mechanism. oaes.cc Such methodologies highlight the potential for creating complex molecules from simple precursors using phosphorus radical chemistry. oaes.cc
Visible light-induced reactions have also emerged as a powerful method for generating phosphorus radicals under mild conditions. nih.gov These photoredox processes can facilitate C-P bond formation without the need for transition metals, as demonstrated in the coupling of heteroaryl chlorides with secondary phosphine oxides. nih.gov
Derivatization and Functionalization Strategies
The molecular scaffold of this compound provides multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives for various applications.
Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization is a critical strategy for introducing chemical diversity into complex molecules without de novo synthesis. The this compound structure is amenable to such modifications. The styryl moiety's double bond and the phenyl rings can be targeted for functionalization.
A related strategy involves the synthesis of various aryldiphenylphosphine oxides, which can be considered derivatives. A two-step method has been developed involving the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction to yield the desired aryldiphenylphosphine oxide. nih.gov This approach is particularly useful for synthesizing phosphine oxides with electron-deficient aryl groups, which can be challenging to obtain through other methods like alkaline hydrolysis. nih.gov Furthermore, the development of radical phosphorylation reactions allows for the difunctionalization of alkenes, providing a pathway to complex phosphine oxides. oaes.cc
Synthesis of P-Stereogenic Scaffolds and Compounds
The synthesis of enantiopure P-stereogenic phosphorus compounds is of great importance, as these molecules are valuable as chiral ligands in asymmetric catalysis and as organocatalysts. nih.govresearchgate.net A primary route to P-stereogenic phosphine oxides involves the synthesis and resolution of P-chiral secondary phosphine oxides (SPOs). nih.gov These SPOs are stable, non-toxic, and can be functionalized stereospecifically. nih.gov
One successful method involves the classical resolution of racemic SPOs using chiral resolving agents like TADDOL derivatives. nih.gov This has been shown to be scalable and effective for a range of diaryl secondary phosphine oxides. nih.gov Once resolved, the enantiopure SPO can be converted into a variety of P-stereogenic tertiary phosphine oxides through reactions like the Michaelis–Becker, Hirao, or Pudovik reactions with retention of stereochemistry. nih.gov
Alternative approaches include transition-metal-catalyzed asymmetric synthesis. Nickel-catalyzed enantioselective cross-coupling reactions of racemic secondary phosphine oxides with alkenyl or aryl bromides have been developed to produce P-stereogenic phosphine oxides with high enantioselectivity. researchgate.net Visible-light-induced C-P cross-coupling has also been shown to be a highly enantioretentive method for synthesizing P-chiral heteroaryl phosphine oxides. nih.gov
Table 2: Strategies for Synthesizing P-Stereogenic Phosphine Oxides
| Method | Description | Key Features |
|---|---|---|
| Classical Resolution | Separation of enantiomers of racemic secondary phosphine oxides using a chiral resolving agent. nih.gov | Scalable; provides access to enantiopure precursors. nih.gov |
| Asymmetric Catalysis | Transition-metal (e.g., Ni, Pd) catalyzed cross-coupling of racemic SPOs with electrophiles. researchgate.netresearchgate.net | High enantioselectivity; broad substrate scope. researchgate.net |
| Stereospecific Transformation | Conversion of enantiopure SPOs to tertiary phosphine oxides via reactions like Michaelis-Becker. nih.gov | Retention of configuration at the phosphorus center. nih.gov |
| Photoredox Catalysis | Visible-light-induced enantioretentive C-P bond formation. nih.gov | Mild, metal-free conditions; excellent enantiomeric excess. nih.gov |
Reduction of Phosphine Oxides to Phosphines
The reduction of phosphine oxides to their corresponding phosphines is a fundamental transformation, as it allows for the regeneration of phosphine ligands from their more stable oxide forms.
Chemoselective Reduction Methodologies for Organophosphorus Compounds
The strength of the P=O bond makes the reduction of phosphine oxides challenging, often requiring harsh reagents that are incompatible with sensitive functional groups. Consequently, the development of mild and chemoselective reduction methods is crucial.
Silanes have emerged as highly effective and chemoselective reducing agents for this purpose. organic-chemistry.org For example, 1,3-diphenyl-disiloxane (DPDS) has been identified as a powerful reductant that can selectively reduce tertiary and secondary phosphine oxides, even in the presence of aldehydes, nitro, and cyano groups. nih.gov This reduction proceeds with retention of configuration at the phosphorus center, which is critical for the synthesis of chiral phosphines. nih.gov The reaction can be performed without additives at elevated temperatures or with a catalytic Brønsted acid at room temperature. nih.gov
Other silane-based systems, often in combination with a catalyst, have also proven effective. Unprecedented chemoselective reductions have been achieved using inexpensive silanes with catalytic amounts of phosphoric acid esters, tolerating a wide array of functional groups. organic-chemistry.org Another method utilizes tetramethyldisiloxane (TMDS) with a catalytic amount of Ti(OiPr)₄ for the efficient reduction of various tertiary phosphine oxides. organic-chemistry.org
Table 3: Selected Reagents for Chemoselective Reduction of Phosphine Oxides
| Reducing System | Conditions | Tolerated Functional Groups | Stereochemistry |
|---|---|---|---|
| 1,3-Diphenyl-disiloxane (DPDS) nih.gov | 110 °C or RT with catalytic acid nih.gov | Aldehyde, nitro, cyano nih.gov | Retention nih.gov |
| Silanes / Phosphoric Acid Ester organic-chemistry.org | Catalytic | Ketones, aldehydes, olefins, nitriles, esters organic-chemistry.org | Not specified |
| TMDS / Ti(OiPr)₄ organic-chemistry.org | Catalytic | Triaryl, trialkyl, and diphosphine oxides organic-chemistry.org | Not specified |
Mechanistic Insights into Phosphine Oxide Reduction
The reduction of phosphine oxides to phosphines is a fundamental transformation in organophosphorus chemistry, essential for the synthesis of phosphine ligands used in catalysis and for recycling phosphine oxide byproducts from important reactions like the Wittig, Staudinger, and Mitsunobu reactions. thieme-connect.comumn.edu The considerable strength of the phosphorus-oxygen (P=O) bond necessitates potent reducing agents and often specific catalytic conditions, making the elucidation of the reaction mechanism crucial for the development of milder, more efficient, and selective reduction protocols. rsc.orgsemanticscholar.org While various reducing agents have been employed, silanes have emerged as reagents of choice due to their high chemoselectivity. organic-chemistry.orgnih.govresearchgate.net Consequently, a significant body of research has focused on understanding the mechanistic intricacies of silane-mediated phosphine oxide reductions.
Initially, a polar, two-step mechanism was proposed for the reduction of phosphine oxides by phenylsilane, which involved the formation of an ion-pair intermediate. However, this hypothesis has been challenged by subsequent experimental and theoretical studies. researchgate.net More recent investigations, leveraging kinetic measurements and Density Functional Theory (DFT) calculations, have provided evidence for a nonpolar pathway. For the reaction between tri-n-butylphosphine oxide and phenylsilane, it was demonstrated that the reaction proceeds via a nonpolar mechanism. researchgate.net This pathway involves a phosphorane-like intermediate where the new silicon-oxygen (Si-O) bond is already forming as the silicon-hydrogen (Si-H) bond breaks.
An alternative mechanism that has gained traction proposes a lower-energy, six-membered transition state. umn.edumorressier.com This model suggests a stabilizing hydrogen bond between the phosphine oxide and the silane (B1218182) reducing agent, in addition to the characteristic hydride transfer. morressier.com This insight has spurred the rational design of new reducing agents. For instance, 1,3-diphenyldisiloxane (DPDS) was developed as a superior chemoselective reductant based on this mechanistic understanding, allowing for reductions under milder conditions. umn.edunih.gov
The role of catalysts in these reductions is also a key area of mechanistic study. With certain systems, such as titanium(IV) isopropoxide [Ti(O-i-Pr)4] with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), a single electron transfer (SET) mechanism has been proposed. thieme-connect.comresearchgate.net Electron Spin Resonance (ESR) spectroscopy of the reaction mixture revealed the formation of Ti(III) species, suggesting a SET process is operative. researchgate.net
Another strategy for phosphine oxide reduction involves an initial activation step. The use of agents like oxalyl chloride converts the phosphine oxide into a more reactive chlorophosphonium salt. acs.orgkit.edu Subsequent reduction of this intermediate with a reagent such as hexachlorodisilane (B81481) (Si₂Cl₆) yields the corresponding phosphine. acs.orgkit.edunih.gov Computational and experimental studies of this two-step process indicate that the rate-limiting step is the nucleophilic attack of the dissociated chloride anion from the phosphonium salt intermediate on one of the silicon atoms of the disilane. kit.edunih.gov
The stereochemical outcome of the reduction—whether it proceeds with retention or inversion of configuration at a stereogenic phosphorus center—is highly dependent on the specific reducing agent, additives, and reaction conditions employed. rsc.orgsemanticscholar.orgorganic-chemistry.org This highlights the complexity and diversity of the mechanistic pathways available for phosphine oxide reduction.
The following tables summarize key mechanistic proposals and the reagents involved.
Table 1: Proposed Mechanisms for Silane-Mediated Phosphine Oxide Reduction
| Proposed Mechanism | Key Features | Reducing Agent Example | Supporting Evidence |
| Nonpolar Concerted Mechanism | Proceeds through a nonpolar, four-centered transition state leading to a phosphorane-like intermediate. | Phenylsilane (PhSiH₃) | Kinetic measurements, Density Functional Theory (DFT) calculations. researchgate.net |
| Six-Membered Transition State | Involves a stabilizing hydrogen bond between the phosphine oxide and the silane in a cyclic transition state. umn.edumorressier.com | 1,3-Diphenyldisiloxane (DPDS) | Kinetic and thermodynamic studies, computational experiments. morressier.com |
| Single Electron Transfer (SET) | Involves the formation of radical intermediates and a change in the oxidation state of a metal catalyst. researchgate.net | Ti(O-i-Pr)₄ / TMDS | Electron Spin Resonance (ESR) spectroscopy showing Ti(III) species. researchgate.net |
| Activation/Reduction | Two-step process involving initial activation of the P=O bond followed by reduction. acs.orgkit.edu | Oxalyl Chloride / Si₂Cl₆ | Mechanistic studies and quantum chemical calculations. kit.edunih.gov |
Table 2: Influence of Reagents on the Reduction Mechanism
| Reagent/Catalyst | Role in Reduction | Proposed Intermediate/Transition State |
| Phenylsilane (PhSiH₃) | Hydride source for direct reduction. | Nonpolar, phosphorane-like intermediate. |
| 1,3-Diphenyldisiloxane (DPDS) | Highly chemoselective reducing agent allowing for milder conditions. umn.edunih.gov | Six-membered cyclic transition state. umn.edumorressier.com |
| Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] | Catalyst for hydrosiloxane reductions. thieme-connect.com | Ti(III) species, suggesting a SET pathway. researchgate.net |
| B(C₆F₅)₃ | Lewis acid catalyst for hydrosilylation/reduction. acs.org | Not explicitly detailed in the provided context. |
| Brønsted Acids | Co-catalyst with silanes to enhance reduction rates. nih.gov | Not explicitly detailed in the provided context. |
| Oxalyl Chloride | Activating agent, converting P=O to a chlorophosphonium salt. acs.orgkit.edu | Chlorophosphonium salt. kit.edu |
| Hexachlorodisilane (Si₂Cl₆) | Reducing agent for activated phosphine oxides. acs.orgkit.edu | Attack of Cl⁻ on the Si-Si bond. kit.edunih.gov |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (E)-diphenyl(styryl)phosphine oxide in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides definitive evidence for its covalent structure and stereochemistry.
The (E)-configuration of the styryl moiety is unequivocally established by ¹H NMR spectroscopy. The signals corresponding to the vinylic protons (P-CH=CH-Ph) exhibit a characteristic coupling constant (J). A large vicinal coupling constant (³JHH) value, typically in the range of 16-20 Hz, is observed between these two protons, which is indicative of a trans (or E) arrangement across the double bond. rsc.org
³¹P NMR spectroscopy is particularly informative for this class of compounds. For this compound, a single resonance is typically observed in the chemical shift range of approximately δ 22-23 ppm. rsc.org This chemical shift is consistent with a pentavalent phosphorus(V) center in a phosphine (B1218219) oxide environment.
The question of tautomerism in phosphine oxides involves a potential equilibrium between the dominant pentavalent phosphine oxide form (R₃P=O) and a trivalent phosphinous acid form (R₂P-OH). nih.govrsc.org For this compound, which lacks strongly electron-withdrawing substituents on the phosphorus atom, this equilibrium lies overwhelmingly toward the stable phosphine oxide structure. nih.govmdpi.com NMR spectroscopy confirms this, as the spectra show no evidence of the corresponding phosphinous acid tautomer under standard conditions. The observed chemical shifts and coupling patterns are solely consistent with the phosphine oxide form. nih.govnih.gov
Table 1: Representative NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.83-7.45 | - | Phenyl (P-Ph & C-Ph) protons |
| 7.38 | d, ³JHH ≈ 16 Hz | Vinylic proton | |
| 6.85 | d, ³JHH ≈ 20 Hz | Vinylic proton | |
| ¹³C | 140.9-128.0 | - | Aromatic & Vinylic carbons |
| 118.0 | d, JCP ≈ 106 Hz | Vinylic carbon (P-C H=CH) | |
| ³¹P | ~22.4 | - | P=O |
Note: Data compiled from representative literature values. rsc.org Actual shifts can vary slightly based on solvent and concentration.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing species with unpaired electrons, such as free radicals. mdpi.com While this compound is a diamagnetic molecule and thus EPR-silent, EPR spectroscopy is crucial for elucidating reaction mechanisms where radical intermediates may be involved in its synthesis or subsequent reactions. nih.gov
The detection of short-lived, reactive radicals often requires a technique called spin trapping. mdpi.comwikipedia.org In this method, a "spin trap," which is typically a nitrone or nitroso compound, is added to the reaction mixture. This diamagnetic molecule reacts with the transient radical to form a much more stable and persistent nitroxide radical, known as a spin adduct. wikipedia.org This spin adduct accumulates to a concentration that is detectable by EPR.
The resulting EPR spectrum of the spin adduct provides a wealth of information. The hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³¹P), are characteristic of the trapped radical's structure. wikipedia.org This allows for the identification of the specific radical intermediate. For instance, if a carbon-centered radical was formed during a synthetic step leading to this compound, trapping it with a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) would yield a specific EPR spectrum from which the nature of that carbon-centered radical could be deduced.
Table 2: Principle of EPR Spin Trapping for Radical Detection
| Spin Trap | Radical (R•) | Spin Adduct | Information from EPR Spectrum |
|---|---|---|---|
| Phenyl-N-t-butylnitrone (PBN) | Carbon- or Oxygen-centered | Stable Nitroxide | Hyperfine coupling constants (aN, aH) help identify R•. |
| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Carbon-, Oxygen-, or Sulfur-centered | Stable Nitroxide | Provides distinctive spectra for different types of radicals. |
This table illustrates the general principle of the spin trapping technique.
X-ray Diffraction Analysis for Solid-State Structure and Tautomeric Form Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, extensive studies on closely related compounds, such as triphenylphosphine (B44618) oxide, provide a clear and accurate model of its expected solid-state architecture. rsc.orgscispace.comumich.edu
The analysis of analogous structures reveals that the phosphorus atom adopts a distorted tetrahedral geometry, bonded to the oxygen atom and the carbon atoms of the two phenyl rings and the styryl group. rsc.org The P=O bond is the shortest and strongest, with a typical bond length of approximately 1.48-1.49 Å. rsc.orgmdpi.com The P-C bonds are longer, averaging around 1.80 Å. scispace.com The C-P-C bond angles are generally found to be smaller than the O-P-C angles, a consequence of the steric repulsion from the doubly bonded oxygen atom. scispace.com
Crucially, X-ray diffraction analysis provides conclusive evidence for the tautomeric form present in the crystal lattice. For phosphine oxides, the crystallographic data invariably show a distinct P=O double bond and the absence of a P-OH group and its associated hydrogen atom placement. umich.eduresearchgate.net This confirms that, like other triarylphosphine oxides, this compound exists exclusively in the pentavalent phosphine oxide tautomeric form in the solid state, corroborating the findings from NMR spectroscopy in solution. nih.gov
Table 3: Representative Crystallographic Data for Triphenylphosphine Oxide (A Model for the Core Structure)
| Parameter | Value | Description |
|---|---|---|
| Bond Length (Å) | ||
| P=O | ~1.48 | Phosphoryl group double bond |
| P-C (mean) | ~1.80 | Phosphorus-carbon single bond |
| Bond Angle (°) | ||
| O=P-C (mean) | ~112.6 | Angle involving the phosphoryl oxygen |
| C-P-C (mean) | ~106.2 | Angle between the organic substituents |
| Geometry at P | Distorted Tetrahedral | - |
Data are representative values from published structures of triphenylphosphine oxide. scispace.commdpi.com
Future Research Directions and Unexplored Reactivity of E Diphenyl Styryl Phosphine Oxide
Development of Novel Asymmetric Catalytic Transformations
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, stands to benefit significantly from new ligand designs. nih.gov While chiral phosphine (B1218219) ligands are mainstays in this area, the corresponding phosphine oxides have been used less frequently but represent an emerging area of organocatalysis. nih.govnih.gov Future research could focus on leveraging the (E)-diphenyl(styryl)phosphine oxide scaffold to create novel P-stereogenic or axially chiral ligands for asymmetric transformations.
The synthesis of P-stereogenic phosphorus compounds, which are valuable as ligands for enantioselective metal-catalyzed reactions, has traditionally relied on methods that are often inefficient or require harsh conditions. nih.gov However, recent advancements have opened the door to more efficient alternatives, such as the metal-catalyzed asymmetric reactions of secondary phosphine oxides. nih.govthieme-connect.com The vinyl group in this compound offers a reactive handle for introducing chirality. For instance, asymmetric dihydroxylation, epoxidation, or cyclopropanation of the styrenic double bond could lead to new chiral bidentate ligands. These new ligands, combining a chiral backbone with the coordinating phosphine oxide group, could be screened in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. thieme-connect.deyoutube.com
Furthermore, the development of visible-light-induced methods for creating P-chiral phosphine oxides with high enantiomeric excess, even without the need for transition metals, points to a powerful and environmentally friendly strategy. nih.gov Applying such photochemical strategies to precursors of this compound could provide a direct and robust route to novel chiral catalysts.
Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives
| Reaction Type | Ligand Design Strategy | Potential Metal Catalyst | Target Transformation |
| Asymmetric Hydrogenation | Chiral modification of the styryl backbone | Rhodium, Iridium, Ruthenium | Enantioselective reduction of prochiral olefins |
| Asymmetric Allylic Alkylation | Functionalization to create P,O-bidentate ligands | Palladium, Molybdenum | Enantioselective formation of C-C and C-N bonds |
| Asymmetric Heck Reaction | Synthesis of axially chiral biaryl phosphine oxides | Palladium | Enantioselective C-C bond formation |
| Asymmetric [2+2] Cycloaddition | Use as a chiral Lewis base catalyst | - | Enantioselective synthesis of cyclobutanes |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages in chemical synthesis, including improved safety, efficiency, and scalability. bohrium.com Immobilizing catalysts or reagents on solid supports is a key enabler for flow chemistry, as it simplifies product purification and allows for catalyst recycling. bohrium.com
Future work could involve grafting this compound onto polymeric supports. The styryl group is particularly amenable to polymerization or co-polymerization reactions, allowing the phosphine oxide moiety to be incorporated into a solid-phase matrix. These immobilized phosphine oxides could serve several purposes in automated synthesis systems:
Supported Catalysts: The phosphine oxide group can act as a robust anchoring site for transition metals. nih.gov The resulting polymer-supported catalysts could be packed into flow reactors for continuous catalytic processes, such as cross-coupling, oxidation, or reduction reactions. bohrium.com
Scavenger Resins: The Lewis basicity of the phosphine oxide oxygen can be exploited to bind and remove metal impurities or excess reagents from reaction streams, simplifying purification protocols in automated workflows.
Flow-Based Wittig-type Reactions: The development of methods for the in situ reduction of phosphine oxides to phosphines is crucial for catalytic cycles. umn.edu Integrating these reduction methods into a flow system with an immobilized phosphine oxide would enable catalytic Wittig, Staudinger, or Mitsunobu reactions, significantly improving atom economy and reducing waste. umn.edu
Exploration of Bio-inspired and Green Chemistry Pathways
Modern synthetic chemistry places a strong emphasis on sustainability, prioritizing methods that are environmentally benign, atom-economical, and energy-efficient. epfl.ch this compound can be a focal point for several green chemistry initiatives.
A major challenge in reactions that use phosphines (e.g., Wittig, Staudinger) is the generation of phosphine oxide as a stoichiometric byproduct, which is often difficult to separate and recycle. epfl.chrsc.org A key area of future research is the development of efficient catalytic cycles based on the in situ reduction of the phosphine oxide. acs.org Recent breakthroughs include facile deoxygenation of phosphine oxides using silanes or other reductants under mild conditions, sometimes catalyzed by simple organic molecules. umn.eduacs.orgorganic-chemistry.org Applying these methods could enable catalytic processes where this compound (or its corresponding phosphine) is used in catalytic amounts, vastly improving the process's green credentials.
Visible-light-promoted reactions represent another powerful green chemistry tool. nih.gov The conjugated system of this compound makes it a potential candidate for photocatalytic applications, either as a photosensitizer or as a substrate in light-induced transformations. Research into visible-light-driven C-P cross-coupling reactions to synthesize such compounds without metal catalysts is a promising green pathway. nih.gov
Furthermore, the phosphine oxide moiety itself can be incorporated into molecules designed for bio-inspired catalysis, where the compound might mimic the active site of an enzyme or participate in cascade reactions under mild, aqueous conditions. nih.gov
Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Research Direction | Anticipated Benefit |
| Atom Economy | Catalytic phosphine oxide/phosphine redox cycling | Elimination of stoichiometric phosphine oxide waste |
| Use of Renewable Feedstocks | Synthesis from bio-derived benzaldehyde (B42025) and other precursors | Reduced reliance on petrochemicals |
| Catalysis | Development of catalytic deoxygenation methods | Lowering activation barriers and enabling catalytic cycles acs.org |
| Design for Energy Efficiency | Visible-light-induced synthesis and reactions | Use of light as a traceless and mild reagent nih.gov |
| Safer Solvents and Auxiliaries | Metal-free synthesis and reactions in benign solvents | Reduced toxicity and environmental impact nih.gov |
Advanced Materials Applications Beyond Current Scope
The application of phosphine oxides in materials science is well-established, particularly in areas like flame retardants and components for organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.net However, the specific structure of this compound suggests opportunities beyond these traditional roles.
Porous Organic Polymers (POPs): The styryl group is an ideal functional handle for creating cross-linked porous materials through polymerization. nih.gov Phosphine oxide-containing POPs have demonstrated utility as platforms for supporting catalytic metal centers for applications like hydrogen evolution. nih.gov By systematically varying the cross-linking agents and synthetic conditions, POPs derived from this compound could be tailored for specific gas sorption, separation, or heterogeneous catalysis applications.
Photoactive and Optoelectronic Materials: The triphenylphosphine (B44618) oxide (TPPO) core is known for its high thermal stability and wide bandgap, making it a favored building block for host materials in phosphorescent OLEDs. researchgate.net The extended conjugation provided by the styryl group in this compound could be used to fine-tune the electronic properties (e.g., LUMO level, triplet energy) of new host or electron-transporting materials. researchgate.net Furthermore, phosphine oxide ligands have been used to create luminescent metal complexes, suggesting that derivatives of this compound could be precursors to novel phosphors or sensors. acs.org
Advanced Photoinitiators: Acylphosphine oxides are known photoinitiators for radical polymerization. researchgate.netchemicalbook.comsigmaaldrich.com The structure of this compound could be modified, for example by acylation of the phenyl rings, to create novel photoinitiators. The styryl group's conjugation could enhance absorption at longer wavelengths (e.g., for LED curing) and influence the reactivity of the generated radicals, potentially leading to improved curing speeds and reduced oxygen inhibition. researchgate.net
Q & A
Q. What are the established synthetic routes for (E)-diphenyl(styryl)phosphine oxide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via cross-coupling reactions. A Pd(OAc)₂/Xantphos catalytic system enables deprotonative coupling between benzyl diphenylphosphine oxide derivatives and aryl bromides, achieving yields >85% under mild conditions (80°C, 12–24 hrs) . Alternative methods include catalyst-free phosphorylation of chalcogenides or 1,6-hydrophosphonylation of p-quinone methides, which avoid transition metals but require longer reaction times (48–72 hrs) . Key variables affecting yield include solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometric ratios of reactants.
Q. How can researchers determine the solubility of this compound in common solvents?
Answer: Static analytical methods, as described for structurally similar phosphine oxides, involve gravimetric analysis after equilibration at controlled temperatures (e.g., 25–60°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically higher (>50 mg/mL) compared to hydrocarbons (<5 mg/mL). Data should be validated via UV-Vis spectroscopy or HPLC to account for impurities . Example solubility data for methyldiphenylphosphine oxide in ethanol: 12.3 g/100 mL at 25°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide moiety .
- ¹H/¹³C NMR : Trans coupling constants (J = 12–16 Hz) distinguish the (E)-styryl configuration .
- FTIR : Strong P=O stretch at 1150–1200 cm⁻¹ .
- X-ray crystallography : Resolves stereochemistry; C-P bond lengths typically range from 1.80–1.85 Å .
Advanced Research Questions
Q. How can stereoselectivity in the synthesis of this compound be rationalized and optimized?
Answer: Stereoselectivity arises from transition-state stabilization in Pd-catalyzed cross-couplings. DFT calculations show that bulky ligands (e.g., Xantphos) favor the (E)-isomer by reducing steric hindrance between the styryl group and catalyst . For metal-free routes, microwave irradiation enhances (E)-selectivity (up to 95:5 E/Z) by accelerating kinetics and suppressing isomerization .
Q. What strategies resolve contradictions in reported catalytic efficiencies for phosphorylation reactions?
Answer: Discrepancies in catalytic activity (e.g., Pd vs. Co systems) often stem from substrate electronic effects. Electron-deficient aryl bromides favor Pd catalysts (TOF > 200 h⁻¹), while electron-rich substrates require CoCl₂/ligand systems to avoid side reactions . Methodological standardization (e.g., solvent degassing, inert atmosphere) and control experiments (e.g., radical traps) are critical for reproducibility .
Q. How can this compound be integrated into functional materials (e.g., self-extinguishing resins)?
Answer: The phosphine oxide moiety acts as a flame retardant via gas-phase radical quenching. For epoxy resins, copolymerization with furan derivatives (1:1 molar ratio) enhances thermal stability (TGA residue >30% at 600°C). Structural validation requires ¹H NMR and FTIR to confirm covalent incorporation .
Q. What computational methods predict the environmental and toxicological profiles of phosphine oxides?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
